1-Cyclohexanecarbonyl-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound features a cyclohexanecarbonyl group attached to a 2-methylpiperazine ring, which influences its chemical properties and biological activities. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the context of inhibiting specific biological pathways.
This compound can be classified as an organic heterocyclic compound, specifically a piperazine derivative. Piperazines are known for their diverse pharmacological activities, making them important in drug development. The cyclohexanecarbonyl moiety adds steric and electronic characteristics that may enhance the compound's interaction with biological targets.
The synthesis of 1-cyclohexanecarbonyl-2-methylpiperazine can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanecarbonyl chloride with 2-methylpiperazine under basic conditions. The general reaction scheme can be summarized as follows:
The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
The molecular formula for 1-cyclohexanecarbonyl-2-methylpiperazine is . Its structure can be described as follows:
The three-dimensional structure can be visualized using molecular modeling software, revealing the spatial arrangement of atoms that is critical for understanding its interaction with biological targets.
1-Cyclohexanecarbonyl-2-methylpiperazine can participate in various chemical reactions typical for amides and piperazines, including:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 1-cyclohexanecarbonyl-2-methylpiperazine is primarily related to its ability to inhibit specific enzymes or receptors involved in disease pathways. For instance, it has been studied as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine biosynthesis in certain pathogens like Mycobacterium tuberculosis .
The binding affinity and inhibition kinetics can be characterized using techniques such as:
1-Cyclohexanecarbonyl-2-methylpiperazine exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
The primary applications of 1-cyclohexanecarbonyl-2-methylpiperazine lie in medicinal chemistry, particularly in developing new therapeutic agents targeting infectious diseases. Its role as an IMPDH inhibitor positions it as a potential candidate for treating tuberculosis . Additionally, research into its structural analogs may lead to discovering compounds with enhanced efficacy or reduced toxicity profiles.
Piperazine remains one of medicinal chemistry's most privileged heterocyclic scaffolds due to its exceptional versatility in optimizing drug-like properties and facilitating target interactions. This six-membered diazine ring provides two nitrogen atoms capable of diverse substitution patterns, enabling precise three-dimensional positioning of pharmacophoric elements. The significance of piperazine derivatives is underscored by their prevalence in FDA-approved pharmaceuticals, with over 30 drugs incorporating this moiety approved between 2011-2023 alone [9]. These compounds span multiple therapeutic domains, including oncology, neuroscience, and infectious diseases, demonstrating the scaffold's broad applicability.
The molecular advantages of piperazine derivatives include:
Table 1: Therapeutic Applications of Selected Piperazine-Containing Drugs
Drug Name | Therapeutic Area | Key Structural Features | Target/MOA |
---|---|---|---|
Palbociclib | Oncology (breast cancer) | N-(pyridin-3-yl)piperazine | CDK4/6 inhibitor |
Ribociclib | Oncology (breast cancer) | N-(pyrimidin-4-yl)piperazine | CDK4/6 inhibitor |
Abemaciclib | Oncology (breast cancer) | N-(ethyl)-N-methylpiperazine | CDK4/6 inhibitor |
Vortioxetine | Neuroscience (depression) | N-arylpiperazine with thiophene fusion | Multimodal serotonergic activity |
Trilaciclib | Oncology (chemoprotection) | Ketopiperazine core | CDK4/6 inhibitor |
The structural diversity achievable through piperazine substitution is exemplified by CDK4/6 inhibitors like Palbociclib and Abemaciclib. While both contain piperazine linked to aminopyrimidine scaffolds, Palbociclib features a t-butylpiperazine-carboxylate group, whereas Abemaciclib utilizes an N-methyl-N-ethylpiperazine moiety [9]. This strategic modification significantly alters physicochemical properties—Abemaciclib exhibits enhanced blood-brain barrier penetration due to increased lipophilicity—demonstrating how subtle piperazine modifications can tailor drug distribution. The ketopiperazine in Trilaciclib further illustrates ring modification, where the carbonyl group introduces hydrogen-bonding capability while restricting conformational flexibility [9].
The cyclohexanecarbonyl group represents a strategic steric and electronic element in medicinal chemistry, serving as a conformationally constrained hydrophobic domain that complements the physicochemical profile of piperazine derivatives. This alicyclic carbonyl moiety contributes three-dimensional bulk with defined stereochemical preferences, enabling specific interactions with hydrophobic protein pockets inaccessible to planar aromatic systems. When conjugated to piperazine nitrogen, it forms an amide linkage that restricts N-inversion and influences the overall molecular topology.
Key physicochemical contributions of the cyclohexanecarbonyl group include:
Table 2: Bioactive Compounds Incorporating Cyclohexanecarbonyl-Piperazine Motifs
Compound | Biological Target | Structural Features | Reported Activity |
---|---|---|---|
LDK1229 | Cannabinoid receptor 1 | (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl) (cyclohexyl)methanone | CB1 inverse agonist (Ki = 220 nM) |
RC-106 derivatives | Proteasome/Sigma receptors | (E)-1-(3-arylbut-2-en-1-yl)-4-(cyclohexanecarbonyl) piperazines | Antiproliferative activity vs. glioblastoma |
UNC10206581-related | Microbial β-glucuronidase | Piperazine with cyclohexyl aromatic core | Enzyme inhibition (GUS-specific) |
The benzhydryl piperazine derivative LDK1229 exemplifies the strategic implementation of the cyclohexanecarbonyl group. As a cannabinoid receptor 1 (CB1) inverse agonist, LDK1229 binds with Ki = 220 nM and exhibits distinct structural advantages compared to first-generation pyrazole-based CB1 antagonists like rimonabant [7]. Molecular docking reveals that the cyclohexanecarbonyl moiety occupies a hydrophobic subpocket near transmembrane helices 3 and 4 of CB1, with the carbonyl oxygen forming a critical hydrogen bond with Lys192. This binding mode differs from classical antagonists, suggesting improved selectivity profiles [7].
In anticancer drug development, the cyclohexanecarbonyl-piperazine combination has been leveraged in RC-106 analogs designed as dual proteasome inhibitors and sigma receptor modulators. Structural optimization demonstrated that replacing the original piperidine with piperazine maintained anticancer activity against glioblastoma (U87MG) and multiple myeloma (RPMI 8226) cell lines while significantly improving aqueous solubility—an essential parameter for in vivo efficacy [10]. This modification highlights how the cyclohexanecarbonyl-piperazine combination balances target engagement with drug-like properties.
Table 3: Chemical Space Analysis of 1-Cyclohexanecarbonyl-2-methylpiperazine Analogues
Structural Feature | Property Influence | Design Rationale | Typical Value Range |
---|---|---|---|
Piperazine N1-substitution | Basicity / Solubility | Modulation of pKa and H-bonding capacity | pKa 7.2-8.5 (monosubstituted) |
C2-methyl group | Steric hindrance / Conformation | Locking ring conformation; metabolic stability | TPSA reduction ~5Ų |
Cyclohexanecarbonyl | Lipophilicity / 3D presentation | Hydrophobic pocket complementarity | ClogP +1.5 to +3.0 |
Amide bond | Planarity / Rigidity | Defined torsion angle to adjacent rings | N-C(O)-Cα-Cβ dihedral 160-180° |
The chemical space of 1-cyclohexanecarbonyl-2-methylpiperazine derivatives encompasses strategic structural variables that influence target engagement and pharmacokinetics. The methyl group at C2 introduces stereochemical complexity, creating chiral centers that can be exploited for enantioselective interactions. Computational analyses indicate that the equatorial methyl configuration minimizes 1,3-diaxial interactions, favoring a chair conformation where the methyl group occupies a pseudo-equatorial position [9]. The cyclohexanecarbonyl moiety adopts predominantly chair conformation with the carbonyl group equatorial, optimizing orbital alignment for amide resonance. This configuration creates a defined vector for presentation of N1-substituents to biological targets, with torsion angles (N-C(O)-Cy) constrained to 160-175° in energy-minimized structures [7] [10].
Synthetic access to this chemotype typically involves coupling of N-protected 2-methylpiperazine with cyclohexanecarbonyl chloride, followed by deprotection and functionalization of the second nitrogen. Alternative routes employ late-stage acylation of pre-functionalized piperazines using cyclohexanecarboxylic acid activated reagents (e.g., HATU, EDCI/HOBt) [7] [9]. The synthetic tractability of this core facilitates rapid exploration of structure-activity relationships, positioning 1-cyclohexanecarbonyl-2-methylpiperazine as a versatile scaffold for addressing diverse therapeutic targets through rational structural elaboration.
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1